N-Acetyl-DL-methionine
Overview
Description
N-Acetyl-DL-methionine is a derivative of the amino acid methionine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is a racemic mixture, meaning it contains equal amounts of the D- and L- isomers of N-acetylmethionine. It is commonly used in nutritional therapy, particularly for patients with renal failure or nutritional deficiencies .
Mechanism of Action
Target of Action
Biochemical Analysis
Biochemical Properties
N-Acetyl-DL-methionine participates in numerous biochemical reactions. It acts as a methyl acceptor for 5-methyltetrahydrofolate-homocysteine methyltransferase (methionine synthase), the only reaction that allows for the recycling of this form of folate . It is also a methyl acceptor for the catabolism of betaine . These interactions involve enzymes and other biomolecules, altering their function and contributing to various biochemical processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It is used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and behavior of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it improves milk yield and protein synthesis in the liver, and lowers lipid peroxidation in mid-lactating dairy cows .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that supplementation of this compound improved lactational performance and nitrogen metabolism in early- to mid-lactation dairy cows .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . It can influence its localization or accumulation within the cell .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . More detailed information is needed to fully understand these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-DL-methionine typically involves the acetylation of DL-methionine. The process begins with the reaction of DL-methionine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods. One common approach is the enzymatic conversion of DL-methionine after acetylation. The L-isomer is then selectively converted by L-amino acylase to obtain L-methionine, which is separated and purified through techniques such as alcoholic extraction or crystallization .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-DL-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides and sulfones.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield DL-methionine and acetic acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Methionine sulfoxide and methionine sulfone.
Hydrolysis: DL-methionine and acetic acid.
Substitution: Various N-substituted methionine derivatives.
Scientific Research Applications
N-Acetyl-DL-methionine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a precursor for the synthesis of other methionine derivatives.
Medicine: Utilized in nutritional therapy for patients with renal failure and nutritional deficiencies.
Industry: Employed in the production of pharmaceuticals and as a feed additive in animal nutrition.
Comparison with Similar Compounds
N-Acetyl-L-methionine: Similar in structure but contains only the L-isomer.
Methionine: The parent amino acid without the acetyl group.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions.
Uniqueness: N-Acetyl-DL-methionine is unique due to its racemic nature, providing a mixture of both D- and L-isomers. This property can influence its biological activity and metabolism compared to its non-acetylated or single-isomer counterparts .
Properties
IUPAC Name |
2-acetamido-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPXLNMDZIRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037022 | |
Record name | N-Acetyl-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-47-5, 65-82-7 | |
Record name | N-Acetylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylmethionine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylmethionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-DL-methionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methionine, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Acetyl-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLMETHIONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383941IGXN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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